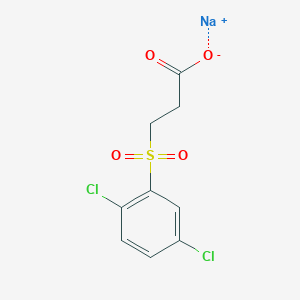

Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate

Description

Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate is an organosulfur compound featuring a propanoate backbone substituted with a 2,5-dichlorobenzenesulfonyl group and a sodium counterion. The sulfonyl (-SO₂-) and dichloroaryl moieties impart distinct electronic and steric properties, influencing its solubility, stability, and reactivity.

Properties

IUPAC Name |

sodium;3-(2,5-dichlorophenyl)sulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4S.Na/c10-6-1-2-7(11)8(5-6)16(14,15)4-3-9(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKNORRVOTHEZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium propanoate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2.1 Anti-inflammatory Properties

One of the prominent applications of sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate is in the development of anti-inflammatory agents. Research indicates that compounds with similar structures exhibit significant anti-inflammatory activities by inhibiting key signaling pathways involved in inflammation, such as the NF-κB pathway .

Case Study:

A study explored the efficacy of this compound in reducing inflammation in animal models. The results demonstrated a marked decrease in inflammatory markers compared to control groups, suggesting its potential for treating chronic inflammatory diseases.

2.2 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with sulfonyl groups are known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell walls.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Industrial Applications

3.1 Chemical Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in reactions leading to more complex molecules used in pharmaceuticals and agrochemicals.

3.2 Agrochemical Development

The compound's ability to act as a sulfonamide derivative makes it a candidate for developing herbicides and pesticides. Research into its efficacy against specific plant pathogens has shown promise, indicating that it could be utilized in agricultural formulations.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments have indicated that while the compound exhibits low acute toxicity, prolonged exposure may lead to skin irritation and respiratory issues .

Mechanism of Action

The mechanism of action of Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichlorobenzene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sodium Carboxylates with Phosphine-Amine Ligands (L1–L5)

Structural Features :

- Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate contains a sulfonyl-linked dichlorophenyl group and a carboxylate (-COO⁻Na⁺) moiety.

- L1–L5 (e.g., 3-(((diphenylphosphino)methyl)(ethyl)amino)propanoate sodium) feature phosphine (P), amine (N), and alkyl/aryl substituents but lack sulfonyl groups .

Key Differences :

Research Insights :

The sulfonyl group in the target compound enhances acidity and stability compared to L1–L5, which rely on phosphine-amine motifs for catalytic activity. The dichloroaryl group may also confer resistance to oxidative degradation.

Ethyl 3-(Methylthio)propanoate (Aroma Compound)

Structural Features :

- Ethyl 3-(methylthio)propanoate is an ester with a methylthio (-S-CH₃) group, contrasting with the sulfonyl and sodium carboxylate in the target compound .

Key Differences :

Research Insights :

The sodium carboxylate form ensures water solubility and ionic character, while the ethyl ester’s volatility is critical for fragrance applications. The sulfonyl group’s stability contrasts with the thioether’s susceptibility to oxidation.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

Structural Features :

Key Differences :

| Property | This compound | Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate |

|---|---|---|

| Aromatic Core | Monochlorinated benzene | Naphthalene with hydroxyl |

| Sulfonyl/Sulfonate | Single sulfonyl group | Two sulfonate groups |

| Counterions | Sodium (Na⁺) | Potassium (K⁺) |

Research Insights :

The disulfonate structure enhances water solubility and chelation capacity, whereas the dichlorobenzenesulfonyl group in the target compound may improve lipophilicity for penetration in agrochemical formulations.

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

Structural Features :

- This compound combines a propanoate ester with a thiazolidinone ring and aminomethylene group .

Key Differences :

Research Insights: The sodium carboxylate’s ionic nature contrasts with the ester’s lipophilicity, which is critical for membrane penetration in antimicrobial applications. The sulfonyl group’s electron-withdrawing effects may reduce reactivity compared to the thiazolidinone’s heterocyclic system.

Biological Activity

Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Sulfonamide Group : The presence of a sulfonamide moiety contributes to its biological activity.

- Dichlorobenzene Substituent : The 2,5-dichlorobenzene ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit specific enzymes, such as carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways in target organisms or cells.

- Receptor Modulation : Similar compounds have been shown to modulate various receptors involved in inflammatory responses and other physiological processes.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pathways that lead to the production of pro-inflammatory cytokines.

- Antimicrobial Properties : The sulfonamide structure is known for its antimicrobial activity, particularly against bacterial infections. This compound may also show efficacy against certain protozoan parasites.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the inhibitory effects of this compound on various cell lines. Results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer activity.

-

Animal Models :

- In vivo studies using murine models demonstrated that treatment with this compound led to reduced inflammation in induced models of arthritis. The compound was effective in lowering levels of inflammatory markers.

-

Comparative Analysis :

- A comparative analysis with other sulfonamide derivatives showed that this compound had superior activity in inhibiting specific enzymes related to inflammation and infection.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation |

Table 2: Comparative Efficacy of Sulfonamide Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.57 | Enzyme Inhibition |

| Other Sulfonamide Derivative A | 1.25 | Enzyme Inhibition |

| Other Sulfonamide Derivative B | 0.85 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate, and how does sodium salt formation enhance its properties?

- Methodology : The compound is synthesized via reduction and subsequent salt formation. For example, the carboxylic acid precursor can be reduced using LiAlH₄ in THF at 0°C to room temperature, followed by reaction with sodium carbonate (Na₂CO₃) to form the sodium salt. This enhances aqueous solubility for pharmacological or catalytic applications .

- Key Parameters : Monitor reaction yields (~70% with LiAlH₄ in THF) and purity via HPLC or NMR. Salt formation efficiency depends on stoichiometric ratios and pH control .

Q. How do researchers characterize the solubility and stability of this compound in different solvents?

- Methodology : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to assess solubility in polar (water, DMSO) vs. nonpolar solvents (THF, chloroform). Stability studies involve accelerated degradation tests under varying pH (1–13) and temperatures (4°C–60°C) .

- Data Interpretation : Compare solubility profiles with structurally similar sodium salts (e.g., sodium phosphate derivatives) to identify trends in hydrophilic-lipophilic balance .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : Confirm substitution patterns (e.g., dichlorobenzenesulfonyl group at C3) and sodium coordination.

- Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₇Cl₂NaO₅S) and isotopic distribution.

- X-ray Crystallography : Resolve crystal packing and ionic interactions in the solid state .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzene ring) influence the compound’s biological or catalytic activity?

- Methodology : Synthesize analogs (e.g., replacing Cl with F or methoxy groups) and compare activities. For example:

- Biological Assays : Test inhibition of prostaglandin-induced uterine contractions (similar to methyl 3-(4-nitrophthalimido)-propanoate analogs) .

- Catalytic Screening : Evaluate performance in hydrosilylation reactions using carboxylate-functionalized cobalt catalysts (e.g., L1–L5 in ) .

Q. What role does this compound play in organometallic catalysis, and how is its coordination chemistry studied?

- Methodology : Use DFT calculations and spectroscopic methods (EPR, XAS) to analyze ligand-metal interactions. For example, sodium carboxylates in act as ligands for cobalt, stabilizing active sites in alkene hydrosilylation .

- Experimental Design : Compare catalytic turnover numbers (TON) and enantioselectivity with alternative ligands (e.g., phosphine or nitrogen-based).

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

- Case Study : If the compound shows anti-inflammatory activity in uterine tissue but not in macrophage assays, investigate tissue-specific receptor expression or metabolic stability.

- Methodology :

- Metabolomics : Identify degradation products or active metabolites via LC-MS.

- Receptor Binding Assays : Quantify affinity for targets (e.g., PDE-4) using radiolabeled ligands .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to test variables (temperature, solvent purity, stirring rate).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Troubleshooting : Low yields may arise from incomplete reduction (LiAlH₄ stoichiometry) or sodium salt precipitation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.